molecular formula C8H8N4O3 B11727144 [(E)-[(4-nitrophenyl)methylidene]amino]urea

[(E)-[(4-nitrophenyl)methylidene]amino]urea

Katalognummer: B11727144
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: PMJVNUNOOIWGHN-YHYXMXQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(E)-[(4-nitrophenyl)methylidene]amino]urea is a chemical compound with the molecular formula C8H8N4O3. It is also known as 4-nitrobenzaldehyde semicarbazone. This compound is characterized by the presence of a nitrophenyl group attached to a methylideneamino group, which is further connected to a urea moiety. The compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(4-nitrophenyl)methylidene]amino]urea typically involves the reaction of 4-nitrobenzaldehyde with semicarbazide under specific conditions. The reaction is carried out in an aqueous or organic solvent, often with the addition of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

[(E)-[(4-nitrophenyl)methylidene]amino]urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the nitrophenyl group can lead to the formation of nitrobenzoic acid derivatives.

    Reduction: Reduction of the nitro group results in the formation of aminophenyl derivatives.

    Substitution: Substitution reactions can yield various substituted urea derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(E)-[(4-nitrophenyl)methylidene]amino]urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of [(E)-[(4-nitrophenyl)methylidene]amino]urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

[(E)-[(4-nitrophenyl)methylidene]amino]urea can be compared with other similar compounds such as:

    4-nitrophenyl-N-benzylcarbamate: This compound also contains a nitrophenyl group and is used in the synthesis of urea derivatives.

    N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine: A more complex derivative with similar functional groups.

    2-[(E)-{[4-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl]-4-nitrophenol: Another compound with a nitrophenyl group and urea moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H8N4O3

Molekulargewicht

208.17 g/mol

IUPAC-Name

[(Z)-(4-nitrophenyl)methylideneamino]urea

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5-

InChI-Schlüssel

PMJVNUNOOIWGHN-YHYXMXQVSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N\NC(=O)N)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.